5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol
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Overview
Description
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is a chemical compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 5th position, an isopropyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring, along with a hydroxyl group at the 4th position.
Preparation Methods
Chemical Reactions Analysis
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or reduction to form an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger structures.
Common reagents used in these reactions include sodium hydroxide, ethoxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The specific mechanism of action of 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is not well-documented. like other pyrimidine derivatives, it is likely to interact with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol can be compared with other similar compounds, such as:
5-Iodo-6-methylpyrimidin-4-ol: This compound has a similar structure but lacks the isopropyl group at the 6th position.
5-Iodo-2-isopropyl-6-methyl-pyrimidin-4-ol: This compound has the same structure but with different substituents at the 2nd and 6th positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11IN2O |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
5-iodo-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11IN2O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,1-3H3,(H,10,11,12) |
InChI Key |
DFPLIGIDXJIHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)C(C)C |
Origin of Product |
United States |
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